molecular formula C11H9BrF2N4 B2435121 4-(4-Bromophenyl)-6-(difluoromethyl)-2-hydrazinopyrimidine CAS No. 862652-02-6

4-(4-Bromophenyl)-6-(difluoromethyl)-2-hydrazinopyrimidine

Cat. No.: B2435121
CAS No.: 862652-02-6
M. Wt: 315.122
InChI Key: GZEURZBMNYKZSF-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-6-(difluoromethyl)-2-hydrazinopyrimidine is a chemical compound that belongs to the class of pyrimidines This compound is characterized by the presence of a bromophenyl group at the 4-position, a difluoromethyl group at the 6-position, and a hydrazino group at the 2-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-6-(difluoromethyl)-2-hydrazinopyrimidine typically involves multiple steps. One common method starts with the preparation of 4-bromophenylhydrazine hydrochloride through diazotization and reduction reactions. The diazotization step involves the reaction of 4-bromoaniline with sodium nitrite in the presence of hydrochloric acid, followed by reduction using zinc powder and concentrated hydrochloric acid . The resulting 4-bromophenylhydrazine hydrochloride is then reacted with 6-(difluoromethyl)pyrimidine-2-carbaldehyde under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-6-(difluoromethyl)-2-hydrazinopyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxides.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(4-Bromophenyl)-6-(difluoromethyl)-2-hydrazinopyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-6-(difluoromethyl)-2-hydrazinopyrimidine involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The difluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylhydrazine: A precursor in the synthesis of the target compound.

    6-(Difluoromethyl)pyrimidine-2-carbaldehyde: Another precursor used in the synthesis.

    4,4’-Dibromobenzophenone: A structurally related compound with different functional groups.

Uniqueness

4-(4-Bromophenyl)-6-(difluoromethyl)-2-hydrazinopyrimidine is unique due to the combination of bromophenyl, difluoromethyl, and hydrazino groups on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

[4-(4-bromophenyl)-6-(difluoromethyl)pyrimidin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF2N4/c12-7-3-1-6(2-4-7)8-5-9(10(13)14)17-11(16-8)18-15/h1-5,10H,15H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEURZBMNYKZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)NN)C(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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